molecular formula C23H23N3O3S B2356138 2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide CAS No. 899756-21-9

2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide

Cat. No.: B2356138
CAS No.: 899756-21-9
M. Wt: 421.52
InChI Key: HIQICCRJULJYLR-UHFFFAOYSA-N
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Description

The compound “2-[(4-oxo-3-propyl-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide” is a complex organic molecule. It has a molecular formula of C22H18F3N3O3S, an average mass of 461.457 Da, and a monoisotopic mass of 461.102081 Da .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a benzofuro[3,2-d]pyrimidin-2-yl group, a propyl group, a sulfanyl group, and a phenylethyl group .

Scientific Research Applications

Crystal Structure Analysis

Studies on similar compounds have detailed crystal structure analysis, providing insights into the molecular conformation and interactions. For instance, compounds with a diaminopyrimidinyl sulfanyl acetamide core demonstrate folded conformations about the methylene C atom of the thioacetamide bridge. Such structural insights could be relevant to understanding the physicochemical properties of related compounds (Subasri et al., 2016), (Subasri et al., 2017).

Synthesis and Biological Activities

The synthesis of novel heterocyclic compounds incorporating sulfamido moieties, potentially similar in structure or functional groups to the compound , has been explored. These compounds have been evaluated for their antibacterial and antifungal activities, indicating the potential of such chemical frameworks in developing new antimicrobial agents (Nunna et al., 2014).

Another study focused on the synthesis of 2-cyano-N-furan-2-ylmethyl-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, testing them for anticancer activity. This research underscores the significance of structural variations in modulating biological activity, suggesting avenues for further exploration of related compounds for therapeutic applications (Horishny et al., 2021).

Quantum Chemical Analysis

A quantum chemical analysis of a novel anti-COVID-19 molecule featuring a diaminopyrimidinyl sulfanyl acetamide core was performed, including molecular structure insights, drug likeness, and molecular docking studies against SARS-CoV-2 protein. Such analyses are crucial for understanding the interaction mechanisms of potential therapeutic agents at the molecular level (Mary et al., 2020).

Future Directions

The future directions for research on this compound could involve elucidating its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential bioactivity could be explored, which could lead to potential applications in medicine or other fields .

Mechanism of Action

Target of Action

The primary target of this compound is GPR139 , a G protein-coupled receptor . GPR139 is associated with various diseases, disorders, or conditions, and the compound acts as an agonist of this receptor .

Mode of Action

As an agonist of GPR139, the compound binds to the receptor and activates it . This activation triggers a series of biochemical reactions within the cell, leading to various physiological effects. The exact nature of these effects depends on the specific role of GPR139 in the cell or tissue where it is expressed.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific role of GPR139 in the cells or tissues where it is expressed. Given that GPR139 is associated with various diseases, disorders, or conditions , the compound could potentially have a wide range of effects.

Properties

IUPAC Name

2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c1-2-14-26-22(28)21-20(17-10-6-7-11-18(17)29-21)25-23(26)30-15-19(27)24-13-12-16-8-4-3-5-9-16/h3-11H,2,12-15H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQICCRJULJYLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NCCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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